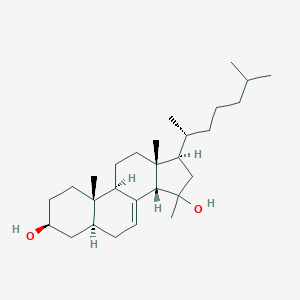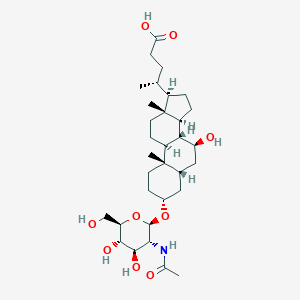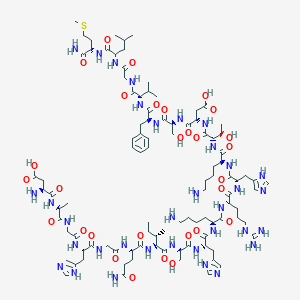
1-Hexyl-4-amino-2-methylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-4-amino-2-methylquinolinium is a quinoline derivative that has gained significant attention in recent years due to its wide range of applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-amino-2-methylquinolinium is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these molecules, which can in turn affect their biological function.
Biochemical and Physiological Effects
Studies have shown that 1-Hexyl-4-amino-2-methylquinolinium can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to have antibacterial and antifungal activity, and it has been used to develop new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Hexyl-4-amino-2-methylquinolinium in lab experiments is its versatility. This compound can be used to study a wide range of biological molecules and processes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. For example, the compound can be toxic at high concentrations, which can limit its applicability in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-Hexyl-4-amino-2-methylquinolinium. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to better understand the mechanisms of enzyme inhibition and other biochemical effects of this compound. Finally, the use of 1-Hexyl-4-amino-2-methylquinolinium as a fluorescent probe could be further explored, with the aim of developing new tools for studying biological molecules and processes.
Métodos De Síntesis
The synthesis of 1-Hexyl-4-amino-2-methylquinolinium involves a multi-step process that begins with the reaction of 2-methylquinoline with 1-bromohexane. This reaction yields 1-hexyl-2-methylquinoline, which is then reacted with sodium hydride and methyl iodide to produce 1-hexyl-4-methylquinolinium iodide. Finally, this compound is reacted with ammonia to yield the desired product, 1-Hexyl-4-amino-2-methylquinolinium.
Aplicaciones Científicas De Investigación
1-Hexyl-4-amino-2-methylquinolinium has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of DNA and RNA, as well as the interactions between proteins and nucleic acids. This compound has also been used to study the structure and function of enzymes, as well as the mechanisms of enzyme inhibition.
Propiedades
Número CAS |
125093-39-2 |
|---|---|
Nombre del producto |
1-Hexyl-4-amino-2-methylquinolinium |
Fórmula molecular |
C8H11ClO3 |
Peso molecular |
370.27 g/mol |
Nombre IUPAC |
1-hexyl-2-methylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C16H22N2.HI/c1-3-4-5-8-11-18-13(2)12-15(17)14-9-6-7-10-16(14)18;/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3;1H |
Clave InChI |
GRBGFNBTKXBHDI-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
SMILES canónico |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Sinónimos |
1-HAQ 1-hexyl-4-amino-2-methylquinolinium HAQ iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)










![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

